

Material Safety Data Sheet (MSDS) for N-Isopropyl-4-methoxyaniline.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Isopropyl-4-methoxyaniline

Cat. No.: B103625

[Get Quote](#)

An In-Depth Technical Guide to N-Isopropyl-4-methoxyaniline

Introduction

N-Isopropyl-4-methoxyaniline, a substituted aniline derivative, is a compound of significant interest in the realms of chemical synthesis and drug discovery. Its unique structural features, comprising a methoxy group and an isopropyl substituent on the aniline core, impart specific chemical properties that make it a versatile intermediate. This guide provides a comprehensive overview of **N-Isopropyl-4-methoxyaniline**, covering its chemical identity, physical and chemical properties, synthesis, safe handling protocols, and toxicological profile. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Identity and Properties

Proper identification and understanding of the physical and chemical properties of a compound are fundamental to its effective and safe use in a laboratory setting.

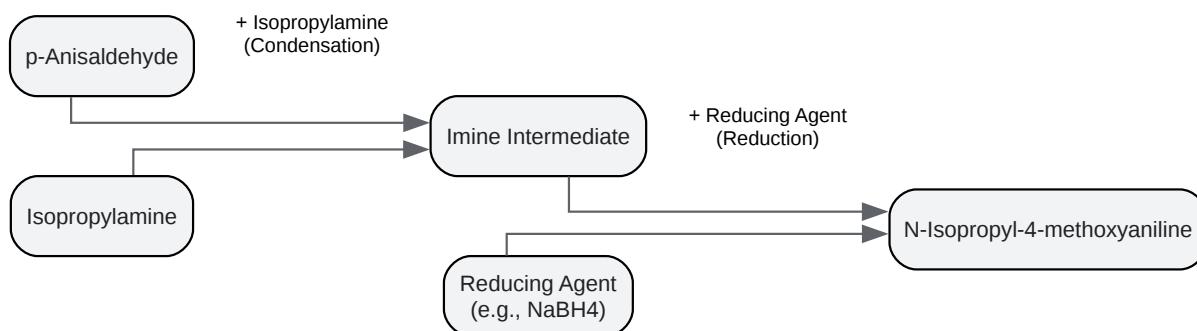
Nomenclature and Identifiers

- Systematic Name: 4-methoxy-N-(propan-2-yl)aniline[1]

- Common Synonyms: **N-Isopropyl-4-methoxyaniline**, **n-isopropyl-4-methoxyaniline**, Isopropyl-(4-methoxy-phenyl)-amine[1][2]
- CAS Number: 16495-67-3[1][2]
- Molecular Formula: C10H15NO[1][2]
- Molecular Weight: 165.23 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of **N-Isopropyl-4-methoxyaniline** is presented in the table below. These parameters are crucial for designing experiments, understanding its behavior in various solvents, and developing analytical methods.


Property	Value	Source
Molecular Weight	165.23 g/mol	--INVALID-LINK--[1]
Appearance	Not explicitly available, but related compounds are light yellow to brown crystalline solids.	--INVALID-LINK--[3]
Boiling Point	Not explicitly available for this compound. The related compound 4-isopropylaniline has a boiling point of 224°C.	--INVALID-LINK--[4]
Melting Point	Not explicitly available for this compound. The related compound p-anisidine has a melting point of 56-59°C.	--INVALID-LINK--[5]
Solubility	Insoluble in water.	--INVALID-LINK--[6]

Synthesis of N-Isopropyl-4-methoxyaniline

The synthesis of **N-Isopropyl-4-methoxyaniline** can be achieved through various organic chemistry methodologies. A common and logical approach involves the reductive amination of p-anisaldehyde with isopropylamine. This method is efficient and proceeds through a well-understood reaction mechanism.

Illustrative Synthesis Workflow: Reductive Amination

The diagram below outlines the key steps in the synthesis of **N-Isopropyl-4-methoxyaniline** via reductive amination.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Isopropyl-4-methoxyaniline**.

Step-by-Step Experimental Protocol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in a suitable solvent such as methanol.
- Amine Addition: Add isopropylamine to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.
- Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or GC-MS), a reducing agent such as sodium borohydride is carefully added in portions. This step reduces the imine to the desired secondary amine.
- Quenching and Extraction: After the reduction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl

acetate.

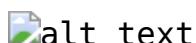
- Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Applications in Research and Drug Development

N-Isopropyl-4-methoxyaniline serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a secondary amine and an electron-rich aromatic ring allows for a variety of chemical transformations.[\[7\]](#)

- Scaffold for Biologically Active Molecules: The N-isopropyl-4-methoxyphenyl moiety can be found in the core structure of various compounds investigated for their biological activity.
- Intermediate in Multi-Step Syntheses: It can be used as a starting material for the synthesis of heterocyclic compounds or as a precursor for introducing the N-isopropyl-4-methoxyphenyl group into a larger molecule. The amine functionality allows for reactions like acylation and alkylation, while the aromatic ring can undergo electrophilic substitution.[\[7\]](#)

Material Safety and Handling


A thorough understanding of the hazards associated with a chemical is paramount for ensuring laboratory safety. The following information is a summary of the key safety data for **N-Isopropyl-4-methoxyaniline** and related compounds.

Hazard Identification and GHS Classification

Based on aggregated data, **N-Isopropyl-4-methoxyaniline** is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[1\]](#)
- Aquatic Hazard, Long-Term (Category 3): Harmful to aquatic life with long-lasting effects.[\[1\]](#)

GHS Pictograms:

Signal Word: Warning[\[1\]](#)

Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H412: Harmful to aquatic life with long lasting effects.[\[1\]](#)

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize risk.

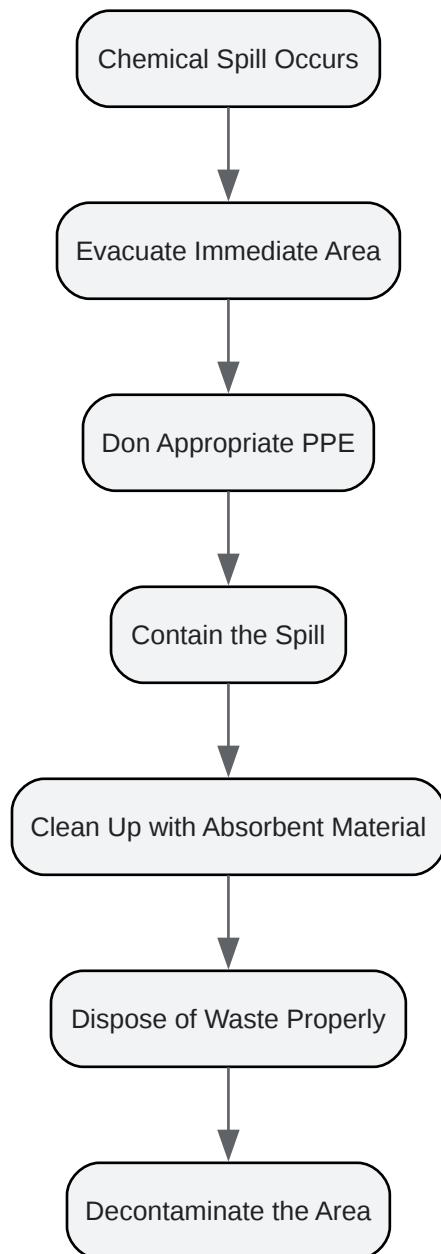
- Handling:
 - Work in a well-ventilated area, preferably in a chemical fume hood.[\[8\]](#)[\[9\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)[\[8\]](#)
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[2\]](#)
 - Wash hands thoroughly after handling.[\[8\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[9\]](#)[\[10\]](#)
 - Keep away from incompatible materials such as strong oxidizing agents.[\[9\]](#)

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[8\]](#)[\[11\]](#)
- Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[\[8\]](#)[\[11\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]


Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[8]
- Specific Hazards: Emits toxic fumes under fire conditions.[8]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]

Accidental Release Measures

- Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.[8]
- Environmental Precautions: Prevent the material from entering drains or waterways.[10]
- Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]

The logical flow for responding to a chemical spill is outlined below:

[Click to download full resolution via product page](#)

Caption: Accidental chemical spill response workflow.

Toxicological Information

The toxicological properties of **N-Isopropyl-4-methoxyaniline** have not been fully investigated. [9][12] However, based on data for structurally similar compounds like p-anisidine, it is prudent to handle it with care. P-anisidine is known to be toxic if swallowed, fatal in contact with skin, and may cause damage to organs (blood) through prolonged or repeated exposure.[4][13]

Conclusion

N-Isopropyl-4-methoxyaniline is a valuable chemical intermediate with applications in synthetic and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding to aid scientists in their work with this compound, emphasizing a culture of safety and scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Isopropyl-4-methoxyaniline 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- 8. chemtrack.org [chemtrack.org]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Material Safety Data Sheet (MSDS) for N-Isopropyl-4-methoxyaniline.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b103625#material-safety-data-sheet-msds-for-n-isopropyl-4-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com